Tetraarsenic tetrasulfide

Description

Structure

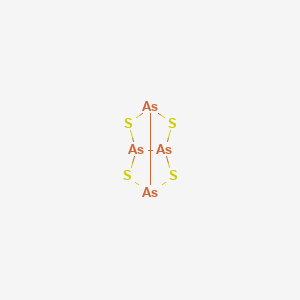

2D Structure

Properties

CAS No. |

12279-90-2 |

|---|---|

Molecular Formula |

As4S4 |

Molecular Weight |

428 g/mol |

IUPAC Name |

2,4,6,8-tetrathia-1,3,5,7-tetrarsatricyclo[3.3.0.03,7]octane |

InChI |

InChI=1S/As4S4/c5-1-2-7-3(5)4(6-1)8-2 |

InChI Key |

XPDICGYEJXYUDW-UHFFFAOYSA-N |

SMILES |

S1[As]2S[As]3[As]1S[As]2S3 |

Canonical SMILES |

S1[As]2S[As]3[As]1S[As]2S3 |

Other CAS No. |

12279-90-2 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

As4S4 cpd tetraarsenic tetrasulfide |

Origin of Product |

United States |

Early Mineralogical Identification and Classification of Realgar α As₄s₄

Realgar, a naturally occurring mineral composed of arsenic and sulfur, has been known since antiquity. geologyscience.com Its striking orange-red color made it a subject of early interest. geologyscience.com The name "realgar" is derived from the Arabic "rahj al-gahr," meaning "powder of the mine." mindat.orgthecrystalcouncil.comwebexhibits.org

Historically, realgar was often confused with other minerals due to its appearance. The ancient Greeks referred to it as "sandarache," a term now believed to correspond to the mineral realgar. britannica.com By the 11th century, a distinction was made between three types of "arsenic": white (arsenic oxide, As₄O₆), yellow (orpiment, As₂S₃), and red (realgar, As₄S₄). britannica.com

The first formal scientific description of realgar in Western mineralogy is attributed to Johan Gottschalk Wallerius in his 1747 work, "Mineralogia, eller Mineralriket." mindat.org Realgar is classified as an arsenic sulfide (B99878) mineral. geologyscience.com It is often found in association with the related yellow arsenic sulfide mineral, orpiment (As₂S₃). wikipedia.orguvm.edu Realgar occurs in monoclinic crystals and can also be found in granular, compact, or powdery forms. wikipedia.org It is a soft mineral with a Mohs hardness of 1.5 to 2. wikipedia.org

A notable characteristic of realgar is its alteration to pararealgar (β-As₄S₄) upon prolonged exposure to light. mindat.orgthecrystalcouncil.com Pararealgar is a yellow powder that is chemically identical to realgar but has a different crystal structure. thecrystalcouncil.com

Table 1: Early Names and Descriptions of Realgar

| Historical Name | Culture/Time Period | Description/Associated Mineral |

|---|---|---|

| Sandarache | Ancient Greece | Believed to be the mineral realgar. britannica.com |

| Ruby sulfur | Early times | Named for its rich red to orange-red color. geologyscience.comrockygems.com |

| Ruby of Arsenic | Another name for realgar. thecrystalcouncil.com | |

| Rahj al-gahr | Arabic | Meaning "powder of the mine." mindat.orgthecrystalcouncil.comwebexhibits.org |

Evolution of Understanding Regarding Arsenic Sulfide Stoichiometry and Molecular Forms

Chemical Synthesis Methodologies for this compound

The synthesis of this compound can be achieved by heating a stoichiometric mixture of arsenic and sulfur. This process typically results in the formation of the high-temperature β-As₄S₄ polymorph. ccspublishing.org.cn When prepared through direct synthesis from its elemental constituents, the resulting product often contains an accompanying amorphous phase alongside the crystalline material. ldubgd.edu.ua The reaction is sensitive to the composition, and slight deviations from the stoichiometric ratio can lead to significantly different total vapor pressures. uq.edu.au The α-As₄S₄, or realgar, is the low-temperature phase and can be converted to the β-As₄S₄ phase by heating it above its transition temperature of approximately 252-260°C. ccspublishing.org.cn Upon cooling, the β-phase slowly transforms back to the α-phase. ccspublishing.org.cn

Hydrochloric acid is utilized in the purification and synthesis of arsenic sulfide compounds. In one method, arsenious oxide (As₂O₃) is dissolved in hydrochloric acid, followed by bubbling hydrogen sulfide (H₂S) gas through the solution to precipitate arsenic sulfide. The resulting precipitate can be further purified by dissolving it in sodium carbonate and then reprecipitating it with hydrochloric acid to achieve a purity of over 95%. Another approach involves using hydrochloric acid to disrupt the bonding between arsenic and other elements to obtain nanoclusters, which can improve solubility. researchgate.net For instance, a method for treating arsenic-rich waste streams involves using sodium hydroxide (B78521) (NaOH) to extract As₂S₃, which is then oxidized and purified.

Mechanochemical Processing and Nanonization of this compound

Mechanochemical methods, particularly high-energy ball milling, are effective for reducing the particle size of this compound and inducing phase transformations.

High-energy ball milling is a widely used solid-state technique for producing nanoparticles of As₄S₄. nih.gov This process can induce the transition of the low-temperature α-As₄S₄ to the high-temperature β-As₄S₄ polymorph while simultaneously reducing particle sizes to the nanometer range, typically between 16 and 48 nm. researchgate.net The process involves subjecting the material to intense mechanical forces within a mill, leading to repeated fracturing and cold-welding of particles.

Studies have shown that dry milling in a planetary ball mill under a protective argon atmosphere can effectively nanonize β-As₄S₄. ldubgd.edu.uaresearchgate.net The milling parameters, such as rotational speed, milling time, and the type of milling media, significantly influence the final particle size and phase composition. ldubgd.edu.uaresearchgate.net For example, using tungsten carbide balls at a rotational speed of 500 min⁻¹ for 20 minutes can produce fine-grained arsenic monosulfide nanoparticles. ldubgd.edu.ua The process can also lead to amorphization, where the crystalline structure is partially or fully converted into a disordered, amorphous state. researchgate.netresearchgate.netdntb.gov.ua

Table 1: Effects of High-Energy Ball Milling on As₄S₄

| Milling Time (min) | Resultant Particle Size (nm) | Phase Transformation | Reference |

| 20 | Not specified | α-As₄S₄ to β-As₄S₄ | researchgate.net |

| Not specified | 16 - 48 | α-As₄S₄ to β-As₄S₄ | researchgate.net |

| 60 | 78 ± 8.3 | Not specified | researchgate.net |

| Not specified | ~180 (x50), ~330 (x99) | Polyamorphic transition | semanticscholar.org |

Note: "x50" and "x99" refer to the particle size below which 50% and 99% of the particles fall, respectively.

Cryo-milling, or grinding at cryogenic temperatures, is another technique employed to produce this compound nanoparticles. This method has been used to prepare realgar nanoparticles with average sizes around 78 ± 8.3 nm. researchgate.net In one study, realgar was milled at -20°C for 9 hours at a milling speed of 38 Hz. researchgate.net The use of low temperatures helps to make the material more brittle, facilitating fracture and preventing agglomeration of the newly formed nanoparticles. The presence of surfactants like polyvinylpyrrolidone (B124986) (PVP) or sodium dodecyl sulphate (SDS) during cryo-milling can further aid in controlling particle size, resulting in particles in the range of 176 to 243 nm as measured by a Zetasizer, although TEM images indicated a size of about 50 nm. nih.govmdpi.com

Wet chemical methods offer a bottom-up approach to synthesizing inorganic nanoparticles with controlled size and morphology. mdpi.com Ultrafine wet milling in a circulation mill has been used to prepare nanosuspensions of different arsenic sulfide compounds, including realgar. researchgate.net This process can yield nanoparticles with average sizes ranging from 137 to 153 nm. researchgate.net The stability of these nanosuspensions is an important factor, with measured zeta potentials ranging from -52 to -38 mV. researchgate.net

In some wet milling processes, a polymer solution, such as polyvinylpyrrolidone (PVP) in water, is used as the milling medium. researchgate.netmdpi.com This not only aids in the dispersion and stabilization of the nanoparticles but can also influence the final product's composition. For instance, wet milling of As₄S₄ polymorphs in a PVP solution has been shown to lead to the appearance of arsenolite (As₂O₃) crystallites in the final nanocomposite. researchgate.netresearchgate.net Another wet milling approach involves using a circulation mill with a water solution of Poloxamer 407 to create stable nanosuspensions of As₄S₄/ZnS nanoparticles for biological testing. researchgate.net

Continuous wet chemical synthesis using a microjet reactor has also been demonstrated for producing various inorganic nanoparticles, offering a scalable production method. mdpi.com This technique relies on the rapid mixing of precursor solutions to control nucleation and growth, allowing for the continuous production of nanoparticles with a narrow size distribution. mdpi.com

Polymer-Directed Assembly of this compound Nanocomposites

The limited water solubility of this compound (As₄S₄), commonly known as realgar, presents significant challenges for its application, particularly in biomedical fields, by hampering its bioavailability. hep.com.cn To overcome this, polymer-directed assembly has emerged as a key strategy for synthesizing water-soluble As₄S₄ nanocomposites. This method utilizes polymers as templates to guide the formation and stabilization of nanoparticles in an aqueous solution. hep.com.cnresearchgate.net

Commonly employed polymers for this purpose include polyvinylpyrrolidone (PVP) and carboxymethylcellulose (CMC). hep.com.cn The choice of polymer template significantly influences the morphology and dispersion of the resulting nanocomposites. Research has shown that using PVP as a template leads to the formation of quasi-spherical As₄S₄-PVP nanocomposites with a narrow size distribution, typically around (65 ± 5) nm. hep.com.cnresearchgate.net In contrast, when CMC is used, it directs the growth of dendritic As₄S₄-CMC nanocomposites, with particle sizes in the predominant length of (120 ± 25) nm. researchgate.net

Fourier-transform infrared spectroscopy (FTIR) studies have confirmed the interaction between the polymer templates and the assembled As₄S₄ nanoparticles. researchgate.net This interaction is crucial for the stability and narrow size distribution of the nanocomposites, which in turn enhances their bioavailability. hep.com.cn The resulting stabilized As₄S₄-polymer nanocomposites exhibit good water-solubility and stability, making them promising for various applications. hep.com.cn

Table 1: Influence of Polymer Template on As₄S₄ Nanocomposite Characteristics

| Polymer Template | Nanocomposite Morphology | Average Particle Size | Key Features |

| Polyvinylpyrrolidone (PVP) | Quasi-spherical | (65 ± 5) nm | Good stability, narrow size distribution. hep.com.cnresearchgate.net |

| Carboxymethylcellulose (CMC) | Dendritic | (120 ± 25) nm | Good stability, water-soluble. researchgate.net |

Crystal Growth and Recrystallization Techniques for this compound Polymorphs

This compound is known to exist in several crystalline forms, or polymorphs, including realgar (α-As₄S₄), the high-temperature β-As₄S₄ phase, pararealgar, and an As₄S₄(II) phase. nii.ac.jpccspublishing.org.cn The synthesis and growth of high-quality single crystals of these polymorphs are essential for studying their distinct structural and physical properties. Various techniques have been developed to achieve this, each yielding specific phases.

One established method for synthesizing specific polymorphs of this compound involves the cooling of a molten stoichiometric mixture of arsenic and sulfur. The high-temperature β-As₄S₄ phase, for instance, can be obtained by heating natural realgar above its transition temperature of approximately 252-260°C or by heating a stoichiometric mixture of arsenic and sulfur. ccspublishing.org.cn A different polymorph, As₄S₄(II), has been synthesized by recrystallizing a quenched AsS melt from a high temperature of 500–600°C down to room temperature. nii.ac.jpccspublishing.org.cn The preliminary melt-quenched As₅₀S₅₀ alloy is often used as a precursor for producing the β-As₄S₄ polymorph through subsequent powdering. nih.gov

Recrystallization from a solvent is a powerful technique for obtaining high-purity single crystals. For this compound, carbon disulfide (CS₂) has been successfully used as a solvent. Specifically, the As₄S₄(II) phase, which has the same molecular structure as pararealgar but a different spatial arrangement, can be grown using this method. ccspublishing.org.cn In one approach, pararealgar powder is dissolved in CS₂, and through slow evaporation, light yellow-orange, translucent, thin platy single crystals of As₄S₄(II) are grown. nii.ac.jp This technique is considered highly suitable for producing As₄S₄(II) crystals, with resulting crystals reaching sizes up to 1 mm × 1 mm × 0.02 mm. nii.ac.jp

Annealing, a process of heating and then slowly cooling a material, is used to modify the microstructure of vitreous (glassy) arsenic sulfide precursors. This thermal treatment can induce phase transformations and crystallization. For instance, annealing amorphous As₂S₃ films can lead to structural changes and the formation of crystalline phases. nsf.gov The process is sensitive to temperature; studies on solution-processed arsenic sulfide films show that annealing at temperatures between 130-150°C causes clusters to interlink. optica.org Prolonged baking at higher temperatures, such as 180°C, helps ensure the removal of organic residues from solution-based methods and promotes a structure closer to the bulk material. optica.org However, high-temperature annealing may not eliminate all structural defects, such as nanopores, that can form during certain solution-based fabrication processes. princeton.edu The thermal history, including the annealing conditions, significantly influences the final properties of the material. researchgate.net

Biotechnological Approaches in this compound Material Processing (e.g., Bioleaching)

Bioleaching represents an innovative biotechnological approach to process this compound, primarily to enhance its solubility. researchgate.netembrapa.br This method employs microorganisms to facilitate the extraction of arsenic from the mineral realgar (which is over 90% As₄S₄). researchgate.netembrapa.br The bacterium most commonly used for this purpose is the extremophile Acidithiobacillus ferrooxidans. researchgate.nettandfonline.com

This bio-hydrometallurgy technique addresses the limitation of traditional methods by converting the poorly soluble realgar into a water-soluble form, often referred to as realgar bioleaching solution (RBS). researchgate.netkoreascience.kr The process involves both direct bioleaching, where the bacteria directly interact with the mineral, and indirect electrochemical leaching. researchgate.net Research has demonstrated that using realgar nanoparticles (NPs) can significantly improve the efficiency of bioleaching. When realgar NPs with sizes ranging from 120 nm to 200 nm were subjected to bioleaching by A. ferrooxidans, the arsenic concentration in the solution increased markedly compared to a sterile control. researchgate.net Furthermore, the bioleaching of nanoparticles achieved similar results to the bioleaching of raw realgar but with only one-fifth of the material consumption. researchgate.net

Table 2: Key Parameters in Bioleaching of this compound

| Parameter | Description | Finding | Reference |

| Microorganism | Bacterium used for extraction | Acidithiobacillus ferrooxidans is effective for bioleaching realgar. | researchgate.nettandfonline.com |

| Starting Material | Form of this compound | Nanoparticles (120-200 nm) are more efficient than raw powder. | researchgate.net |

| Efficiency Factor | Most influential variable | The initial ferrous ion concentration was found to be the most effective factor for arsenic leaching. | researchgate.net |

| Outcome | Result of the process | Production of a water-soluble realgar bioleaching solution (RBS) with increased arsenic bioavailability. | koreascience.kr |

Crystallographic and Structural Elucidation of Tetraarsenic Tetrasulfide Polymorphs

Polymorphic Landscape of Tetraarsenic Tetrasulfide

This compound exists in several crystalline forms, known as polymorphs, each exhibiting distinct physical and structural properties. The primary polymorphs include realgar (α-As₄S₄), pararealgar (p-As₄S₄), and bonazziite (β-As₄S₄), alongside other related phases and molecular structures.

Realgar, designated as α-As₄S₄, is the most common and stable polymorph of this compound under ambient conditions researchgate.net. It crystallizes in the monoclinic system, belonging to the space group P2₁/n. The crystal structure of realgar is characterized by the presence of discrete, covalently bonded As₄S₄ molecules, often described as having a "cradle-like" or cage-like configuration wikipedia.org. These molecules are held together in the crystal lattice by weak van der Waals forces.

The As₄S₄ molecule in realgar possesses D₂d symmetry, with four arsenic and four sulfur atoms being equivalent. In this arrangement, each arsenic atom is covalently bonded to one other arsenic atom and two sulfur atoms, while each sulfur atom is bonded to two arsenic atoms nii.ac.jp. The intramolecular As-As bond lengths are observed to be around 2.5705 Å, with As-S bond lengths averaging approximately 2.240 Å researchgate.net. The molecular packing in realgar is less compact compared to its polymorph, alacranite minsocam.org.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 9.325(3) Å, b = 13.571(5) Å, c = 6.587(3) Å, β = 106.43° |

| Molecules per Unit Cell (Z) | 16 |

Pararealgar is another monoclinic polymorph of this compound, which can form from realgar upon exposure to light nii.ac.jp. It crystallizes in the P2/c space group. Similar to realgar, the structure of pararealgar consists of discrete As₄S₄ molecules held together by van der Waals forces wikipedia.orgarizona.edu.

However, the molecular configuration of pararealgar differs significantly from that of realgar. The As₄S₄ molecule in pararealgar has Cₛ symmetry nii.ac.jp. Within this molecule, the arsenic atoms exhibit three different coordination environments: one arsenic atom is bonded to two other arsenic atoms and one sulfur atom, another is bonded to three sulfur atoms, and the remaining two arsenic atoms are each bonded to one arsenic and two sulfur atoms wikipedia.orgarizona.edu. This molecular arrangement is the same as that found in the As₄S₄(II) phase, with the distinction between the two structures lying in their molecular packing wikipedia.orgarizona.edu. The As-S bond distances in pararealgar range from 2.190 Å to 2.261 Å researchgate.netarizona.edu.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | a = 9.909(2) Å, b = 9.655(1) Å, c = 8.502(1) Å, β = 97.29(1)° |

| Volume | 806.8(2) ų |

Bonazziite is the natural analogue of the synthetic β-As₄S₄ phase. This mineral is also monoclinic and crystallizes in the C2/c space group. The crystal structure of bonazziite is based on a cage-like As₄S₄ molecule that is identical to the one found in realgar, where each arsenic atom is bonded to one other arsenic atom and two sulfur atoms nii.ac.jpresearchgate.net. These molecules are held together in the crystal by van der Waals forces nih.gov.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 9.956(1) Å, b = 9.308(1) Å, c = 8.869(1) Å, β = 102.55(2)° |

| Volume | 802.3(2) ų |

| Molecules per Unit Cell (Z) | 4 |

The As₄S₄(II) phase is a synthetic polymorph of this compound. Its structure is characterized by a molecular configuration identical to that of pararealgar wikipedia.orgarizona.edu. In the As₄S₄(II) molecule, one arsenic atom is bonded to two arsenic atoms and one sulfur atom, another to three sulfur atoms, and the remaining two arsenic atoms are each bonded to one arsenic and two sulfur atoms wikipedia.org. The key distinction between the As₄S₄(II) phase and pararealgar lies in the different arrangement and packing of these molecules within the crystal lattice wikipedia.orgarizona.edu.

Other naturally occurring arsenic sulfides with distinct molecular structures include alacranite and uzonite.

Alacranite (As₈S₉) crystallizes in the monoclinic space group P2/c. Its structure is composed of an ordered sequence of two different cage-like molecules: As₄S₄ and As₄S₅. The molecular packing in alacranite closely resembles that of the β-As₄S₄ phase.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | a = 9.942(4) Å, b = 9.601(2) Å, c = 9.178(3) Å, β = 101.94(3)° |

| Volume | 857.1(5) ų |

Uzonite (As₄S₅) also has a monoclinic crystal structure, with the space group P2₁/m wikipedia.orgresearchgate.net. The structure consists of discrete, covalently bonded As₄S₅ molecules held together by van der Waals forces wikipedia.orgresearchgate.net.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Unit Cell Dimensions | a = 7.973(2) Å, b = 8.096(2) Å, c = 7.148(2) Å, β = 101.01(2)° |

| Volume | 452.9(2) ų |

| Molecules per Unit Cell (Z) | 2 |

Molecular Architecture and Bonding in this compound Clusters

The fundamental building blocks of the this compound polymorphs are the As₄S₄ molecular clusters. The bonding within these cage-like molecules is predominantly covalent, while the interactions between the molecules in the crystal lattice are of the weaker van der Waals type wikipedia.org.

In the realgar-type molecule, the intramolecular As-As bond length is approximately 2.57 Å, and the As-S bond length is about 2.24 Å researchgate.net. The bond angles within this molecule are approximately 99.5° for As-As-S, 94.8° for S-As-S, and 101.1° for As-S-As researchgate.net.

The pararealgar-type molecule exhibits a wider variation in As-S bond lengths, ranging from 2.190 Å to 2.261 Å researchgate.net. This variation is a consequence of the different coordination environments of the arsenic atoms within the molecule.

The stability of the crystal structures of these polymorphs is determined by the interplay between the strong intramolecular covalent bonds and the weaker intermolecular van der Waals forces. The different molecular packing arrangements in realgar, pararealgar, and bonazziite lead to their distinct crystallographic properties and stability fields.

Intramolecular Covalent Bonding Characteristics (As-S and As-As Linkages)

The fundamental structure of this compound (As₄S₄) is built upon a discrete molecular unit characterized by a specific arrangement of covalent bonds. Within each As₄S₄ molecule, atoms are linked through both arsenic-sulfur (As-S) and arsenic-arsenic (As-As) covalent bonds. These intramolecular interactions are responsible for the stability and geometry of the individual cage-like molecules. researchgate.net

Theoretical calculations and electron density analysis have been employed to characterize these bonds. The electron density distributions show that the intramolecular As-S and As-As bond paths are enclosed by a single-sheeted, hyperboloidal-shaped envelope of electron density that connects the bonded atoms. researchgate.net The calculated electron density values at the bond critical points (ρ(rc)) are approximately 0.65 e/ų for the As-S bonds and 0.45 e/ų for the As-As bonds. researchgate.net These values indicate that the intramolecular bonded interactions are classified as shared interactions, which is characteristic of covalent bonding. researchgate.net The As₄S₄ molecule, specifically the realgar-type polymorph, possesses D₂d symmetry and is composed of eight As-S bonds and two As-As bonds. mdpi.com

| Bond Type | Interaction Class | Approximate Electron Density (ρ(rc)) |

|---|---|---|

| As-S | Shared (Covalent) | 0.65 e/ų |

| As-As | Shared (Covalent) | 0.45 e/ų |

Intermolecular Interactions and Van der Waals Forces in As₄S₄ Crystalline Structures

Studies on thioarsenide molecular crystals, including As₄S₄, have revealed the existence of directed, closed-shell intermolecular As-S and As-As interactions. researchgate.net These are considered a form of Lewis acid-base directed van der Waals interaction, linking electron-rich regions on one molecule to electron-deficient regions on an adjacent molecule. researchgate.net The calculated electron density values for these intermolecular As-S and As-As bond paths are significantly lower than their intramolecular counterparts, ranging from approximately 0.05 to 0.08 e/ų. researchgate.net This confirms their classification as closed-shell interactions, which are much weaker than the covalent bonds within the molecules. researchgate.net These forces, though weak individually, collectively provide the necessary binding energy to form a stable molecular crystal. britannica.com

Analysis of Cage-Like Molecular Units in As₄S₄ Polymorphs

This compound is a molecular crystal, meaning its structure is composed of discrete, covalently bonded molecules—in this case, As₄S₄ units—packed into a crystal lattice. researchgate.net These As₄S₄ units are often described as "cage-like" molecules. This cage structure arises from the specific connectivity of the arsenic and sulfur atoms. The realgar polymorph (α-As₄S₄), for example, consists of a cradle-shaped As₄S₄ molecule.

The existence of different polymorphs, such as the low-temperature α-As₄S₄ (realgar) and the high-temperature β-As₄S₄, is a key feature of this compound. researchgate.net These polymorphs have the same chemical formula but differ in their crystal structures, which arises from different packing arrangements of the fundamental As₄S₄ cage-like molecules. researchgate.net The transition between these polymorphs can be initiated by factors such as temperature or high-energy mechanical milling, which can cause the cage molecules to rearrange into a different crystalline packing or even transform into an amorphous covalent-bonded network. researchgate.net The study of these cage molecules and their packing is essential for understanding the polymorphic and polyamorphic transitions in the material. researchgate.net

Advanced Structural Characterization Techniques for this compound

Single-Crystal and Powder X-ray Diffraction (XRD/XRPD) Analysis

X-ray diffraction (XRD) is the quintessential technique for determining the atomic and molecular structure of crystalline materials, including the polymorphs of this compound. mdpi.com The two primary methods are single-crystal XRD (SCXRD) and X-ray powder diffraction (XRPD).

Single-Crystal X-ray Diffraction (SCXRD) is considered the most powerful technique for the precise determination of a crystal structure. mdpi.com When a suitable single crystal of an As₄S₄ polymorph (typically 0.1 to 0.2 mm in size) is available, SCXRD can be used to determine the exact positions of the arsenic and sulfur atoms within the unit cell, the bond lengths and angles of the cage-like molecule, and the details of the molecular packing with high precision. mdpi.comub.edu

X-ray Powder Diffraction (XRPD) is used when single crystals are not available or for the routine analysis of bulk polycrystalline samples. ub.edu The XRPD pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com This makes it an indispensable tool for identifying different As₄S₄ polymorphs, as each one will produce a distinct diffraction pattern. researchgate.netamericanpharmaceuticalreview.com For instance, XRPD is used to track inter-crystalline transformations, such as the conversion of α-As₄S₄ to the nanoscopic β-As₄S₄ phase during mechanical milling. researchgate.net Furthermore, advanced analysis of XRPD data using methods like Rietveld refinement can be used to refine the crystal structure and quantify the phase composition of a sample. researchgate.net

| Technique | Sample Requirement | Primary Information Obtained | Application for As₄S₄ |

|---|---|---|---|

| Single-Crystal XRD (SCXRD) | Small, high-quality single crystal | Precise atomic coordinates, bond lengths/angles, unit cell parameters | Definitive structure solution of new polymorphs |

| X-ray Powder Diffraction (XRPD) | Polycrystalline powder | Phase identification, lattice parameters, phase quantification, crystallite size | Identifying known polymorphs, monitoring phase transformations, quality control |

Synchrotron-Based X-ray Diffraction for In Situ Structural Investigations

Synchrotron-based X-ray diffraction offers significant advantages over conventional laboratory X-ray sources, including much higher brightness, photon flux, and energy, which allows for greater penetration and higher resolution. mdpi.comucl.ac.uk These characteristics make it an exceptionally powerful tool for in situ structural studies, where changes in a material's crystal structure are monitored in real-time under non-ambient conditions (e.g., varying temperature or pressure). mdpi.com

For this compound, in situ synchrotron XRD can be used to directly observe the dynamics of polymorphic transformations. For example, by heating a sample of α-As₄S₄ on the diffractometer, researchers can collect diffraction patterns continuously and track the precise temperature and kinetics of its transformation to β-As₄S₄ or other phases. rsc.org This time-resolved data provides a deep understanding of the structural evolution during these processes. mdpi.com The high penetration of synchrotron X-rays also allows for the study of materials within specialized sample environments, which is crucial for investigating these transformations under controlled conditions. researchgate.net

Electron Microscopy Studies (SEM, FESEM, TEM) of this compound Microstructures

While XRD provides information on the atomic-scale crystal structure, electron microscopy techniques are used to investigate the microstructure of materials at higher magnifications, revealing details about morphology, particle size, and surface topography. vpi2004.com

Scanning Electron Microscopy (SEM): SEM scans a focused electron beam over a sample's surface to create an image. vpi2004.com It is widely used to characterize the morphology and topography of As₄S₄ powders, providing information on particle shape, size distribution, and the degree of agglomeration. nih.gov

Field Emission Scanning Electron Microscopy (FESEM): FESEM is an advanced form of SEM that uses a field emission gun, which provides a much brighter electron source and a smaller beam size. ijpbs.com This results in significantly higher resolution (as low as 1 nm) and allows for high-quality imaging at lower accelerating voltages, which is beneficial for examining fine surface features and potentially beam-sensitive materials. ijpbs.com FESEM would be employed to visualize nanoscale details on the surface of As₄S₄ microstructures.

Transmission Electron Microscopy (TEM): In TEM, an electron beam is passed through an ultrathin sample to form an image. vpi2004.com It offers much higher resolution than SEM, capable of imaging at the nanoscale and even atomic scale. nih.govnih.gov For this compound, TEM is used to study the internal microstructure, such as identifying different phases in nanocomposites, observing crystal defects, and characterizing the nanostructure that results from processes like high-energy mechanical milling. researchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology and Platelet Characterization

AFM operates by scanning a sharp tip, attached to a flexible cantilever, across a sample's surface. The forces between the tip and the sample, such as van der Waals forces, electrostatic forces, and capillary forces, cause the cantilever to deflect. A laser beam focused on the back of the cantilever measures this deflection, which is then used to generate a three-dimensional topographic map of the surface. Different modes of AFM operation, including contact mode, non-contact mode, and tapping mode, allow for the characterization of a wide range of materials, from hard minerals to soft biological samples.

For this compound, AFM could be employed to investigate the surface of its various polymorphs, such as α-As₄S₄ (realgar) and β-As₄S₄. This analysis could reveal details about crystal growth mechanisms, surface defects, and the nanoscale roughness of the mineral. In the context of "platelet characterization," should this compound be prepared in the form of thin, flat particles, AFM would be an ideal tool to measure their precise thickness, surface area, and any variations in surface texture.

The data generated from AFM analysis would be quantitative, allowing for the statistical characterization of surface features. For instance, parameters such as root-mean-square (RMS) roughness, average roughness (Ra), and peak-to-valley heights could be determined for different crystal faces or samples prepared under various conditions.

Table 1: Potential AFM Measurands for this compound Surface Characterization

| Measurable Parameter | Description | Relevance to this compound |

|---|---|---|

| Topography | Three-dimensional surface map | Visualization of crystal facets, steps, and defects. |

| Roughness | Statistical measure of surface texture | Quantification of surface smoothness or irregularity. |

| Platelet Dimensions | Height, width, and length of particles | Characterization of particle size and aspect ratio. |

| Surface Defects | Pits, cracks, and dislocations | Understanding of crystal quality and potential reactivity sites. |

While direct experimental data on this compound is pending in the surveyed literature, the application of AFM to other mineral surfaces has demonstrated its capability to provide invaluable insights into their nanoscale properties.

Positron Annihilation Lifetime (PAL) Spectroscopy for Free-Volume Evolution

Positron Annihilation Lifetime (PAL) spectroscopy is a non-destructive technique highly sensitive to the presence of open-volume defects in materials. It is used to probe the size, concentration, and nature of vacancies, vacancy clusters, and other free-volume sites at the atomic and nanoscale. Studies on this compound polymorphs, specifically the low-temperature α-As₄S₄ (realgar) and the β-As₄S₄ modification, have utilized PAL spectroscopy to investigate their intrinsic free-volume structures and the evolution of these structures under mechanical treatment.

In PAL spectroscopy, positrons from a radioactive source are implanted into a material. After thermalization, a positron can annihilate with an electron, emitting two gamma rays. The time difference between the emission of a positron and the detection of the annihilation gamma rays is the positron lifetime. This lifetime is dependent on the electron density at the annihilation site. In regions of lower electron density, such as free-volume defects, the positron lifetime is longer.

Research on α-As₄S₄ has shown that positron annihilation is linked to low-electron-density entities around the cage-like As₄S₄ molecules that constitute the crystal structure. The primary positron trapping sites are identified as the overlapped spaces of bond-free solid angles around the sulfur atoms within the As₄S₄ molecules. Another significant channel for positron annihilation in realgar is the formation and subsequent decay of positronium (Ps), a bound state of a positron and an electron, in the intermolecular spaces. The defect-related lifetimes in arsenic sulfide (B99878) compounds, including realgar, are typically in the range of 0.34–0.37 ns.

Studies on mechanochemically milled β-As₄S₄ have employed PAL spectroscopy to monitor the evolution of free volume during the transition from a crystalline to an amorphous state. These investigations reveal that high-energy milling induces significant changes in the free-volume structure. At lower milling speeds, the formation of triple junctions, equivalent to bi- or tri-atomic vacancies, is observed as positron-trapping sites. As the milling intensity increases, these smaller defects can grow into larger quadruple vacancies. This process is accompanied by a conversion between positron and positronium trapping mechanisms, reflecting the changes in the material's nanostructure.

The analysis of PAL spectra often involves deconvoluting the lifetime data into multiple components, each corresponding to a different annihilation state. For instance, a two-state trapping model can be used to describe the annihilation from a defect-free "bulk" state and a trapped state within a defect.

Table 2: Positron Annihilation Lifetime Parameters in this compound Polymorphs

| Polymorph/Condition | Lifetime Component | Interpretation |

|---|---|---|

| α-As₄S₄ (Realgar) | Defect-related lifetime (0.34-0.37 ns) | Positron trapping in overlapped spaces around sulfur atoms and in bi-/tri-atomic vacancies. |

| Longer lifetime component | Decay of positronium (Ps) in intermolecular spaces. | |

| β-As₄S₄ (Milled, 200 rpm) | τ₂ ≈ 0.35 ns | Positron trapping at triple junctions (bi-/tri-atomic vacancies) between nanoparticles. |

| β-As₄S₄ (Milled, 500 rpm) | τ₂ > 0.35 ns | Growth of traps to the size of quadruple vacancies in a more amorphous environment. |

These findings from PAL spectroscopy provide a detailed picture of the atomic-scale free-volume landscape within this compound and how it can be manipulated through mechanical processing.

Spectroscopic Probing and Vibrational Dynamics of Tetraarsenic Tetrasulfide

Raman Spectroscopy of Tetraarsenic Tetrasulfide Polymorphs

Raman spectroscopy is a powerful non-destructive technique for investigating the vibrational modes of molecules. It is particularly well-suited for distinguishing between the different polymorphs of As₄S₄, which possess unique molecular structures and symmetries.

The polymorphs of this compound, primarily realgar and pararealgar, can be unequivocally identified by their distinct Raman scattering signals. dntb.gov.ua Realgar (α-As₄S₄) consists of cage-like As₄S₄ molecules with D₂d symmetry, where two As-As bonds are present. researchgate.net Pararealgar, its polymorph, features a different atomic arrangement within the As₄S₄ cage, leading to a lower molecular symmetry. researchgate.net This structural difference results in significantly different vibrational spectra.

The Raman spectrum of realgar is characterized by a set of sharp peaks corresponding to As-S and As-As stretching and bending modes. researchgate.net In contrast, pararealgar's spectrum displays more bands of strong and moderate intensity, which is a reflection of its reduced molecular symmetry. researchgate.net The most definitive feature that distinguishes pararealgar from realgar is a characteristic band located near 273 cm⁻¹. researchgate.net

Below is a table summarizing the principal Raman peaks for these two key polymorphs.

| Vibrational Mode Assignment | Realgar (α-As₄S₄) Peak (cm⁻¹) | Pararealgar Peak (cm⁻¹) |

| Lattice/External Modes | 145 | 153, 173 |

| As-As Stretching / Bending | 184, 220, 234 | 200, 231 |

| As₄S₃ Structural Unit Vibration | Not Present | 273 |

| As-S Stretching Modes | 342, 353 | 320, 332, 335, 345, 346, 365 |

Note: Peak positions are approximate and can vary slightly between studies. Data sourced from multiple references. researchgate.net

The transformation of realgar to pararealgar upon exposure to light is a well-documented phenomenon. In situ Raman spectroscopy is an ideal tool for monitoring this alteration process in real time. researchgate.net By continuously acquiring Raman spectra from a sample of realgar during light exposure, the gradual disappearance of characteristic realgar peaks and the concurrent emergence of pararealgar peaks can be observed.

Studies have shown that under polychromatic or monochromatic light, both realgar and the high-temperature β-As₄S₄ phase alter into pararealgar. researchgate.net By controlling the reaction rate, for instance by using a low-power laser, an intermediate product known as the "χ phase" can be observed during the alteration. researchgate.net The in situ spectra allow for a detailed kinetic analysis of the transformation, showing the complete photoconversion of realgar to pararealgar over time. researchgate.net This capability provides critical insights into the mechanism and dynamics of the solid-state phase transition. researchgate.netresearchgate.net

Micro-Raman spectroscopy has proven to be an invaluable technique for the localized analysis of arsenic sulfide (B99878) compounds, particularly in complex matrices such as historical pigments in artworks. researchgate.net Due to its high spatial resolution, the technique can identify individual pigment particles within a paint layer. researchgate.netresearchgate.net This has been instrumental in discovering the use of not only realgar but also its degradation product, pararealgar, and amorphous arsenic sulfide pigments in historical paintings. dntb.gov.uaresearchgate.net For instance, micro-Raman analysis has identified yellow particles in paint samples as pararealgar and orange-to-red particles as semi-amorphous pararealgar. researchgate.netresearchgate.net This ability to distinguish between different arsenic sulfide species at a microscopic level is crucial for understanding historical pigment technology and degradation pathways. researchgate.net

Applications of Surface-Enhanced Raman Spectroscopy (SERS) for this compound are not widely reported in the literature. SERS typically requires the adsorption of target molecules onto a plasmon-generating metallic nanostructure, a technique more commonly applied to organic molecules and biomolecules for trace-level detection.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound

Fourier Transform Infrared (FTIR) spectroscopy, which measures the absorption of infrared radiation due to molecular vibrations, is complementary to Raman spectroscopy. While As₄S₄ is an inorganic compound lacking the spectral complexity of many organic materials, FTIR can be used for its identification. researchgate.net The FTIR spectrum of realgar, typically measured using a KBr pellet technique, shows characteristic absorption bands in the far-infrared region corresponding to its vibrational modes. researchgate.netresearchgate.net

Additionally, FTIR is useful for analyzing the degradation of As₄S₄. For example, micro-FTIR spectroscopy has been used to assess the formation of arsenic trioxide (As₂O₃), a common degradation product, on aged pigment samples. uantwerpen.be This provides crucial information for the conservation of artworks containing arsenic sulfide pigments. uantwerpen.be

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. unica.it For this compound, XPS is used to analyze the core-level binding energies of arsenic (As) and sulfur (S).

Studies comparing realgar and pararealgar show subtle but distinct differences in their core-level spectra. capes.gov.br These shifts in binding energy reflect the different chemical environments of the As and S atoms in the two polymorphs. capes.gov.br The average oxidation state for arsenic in realgar is considered to be 2+. researchgate.net XPS analysis provides direct experimental verification of the elemental composition and can distinguish between the polymorphs based on small shifts in the electron binding energies. capes.gov.br

| Core Level | Realgar (α-As₄S₄) Binding Energy (eV) | Pararealgar Binding Energy (eV) |

| As 3d₅/₂ | 43.1 | 43.2 |

| S 2p₃/₂ | 162.8 | 162.7 |

Data sourced from a comparative XPS study of realgar and pararealgar. capes.gov.br

UV-Visible Spectroscopy and Electronic Transitions of this compound

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material. thermofisher.com In semiconductors like this compound, absorption of UV or visible light corresponds to the promotion of electrons from the highest filled energy band (valence band) to the lowest unoccupied energy band (conduction band). thermofisher.com The energy difference between these bands is known as the band gap (E_g).

The color of As₄S₄ polymorphs is a direct result of their electronic structure. The orangey-red color of realgar indicates that it absorbs light in the blue-green region of the visible spectrum. UV-Vis diffuse reflectance spectroscopy is commonly used to characterize these materials and determine their band gap energies. uantwerpen.be The onset wavelength of absorption is used to calculate the band gap. uantwerpen.beresearchgate.net For natural realgar, the band gap energy has been determined to be approximately 2.14 eV. uantwerpen.be This value is critical for understanding the semiconducting and photochemical properties of the material, including its light-induced transformation to pararealgar. uantwerpen.be

| Pigment | Onset Wavelength (λ) | Calculated Band Gap (E_g) |

| Natural Realgar (α-As₄S₄) | 581 nm | 2.14 eV |

Data sourced from a UV-Vis spectrophotometry study of arsenic sulfide pigments. uantwerpen.be

Computational and Theoretical Investigations of Tetraarsenic Tetrasulfide

Quantum Chemical Calculations (Ab initio, DFT, MP2, B3LYP) on Tetraarsenic Tetrasulfide Structures

A range of quantum chemical methods, including ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals like B3LYP, have been employed to study this compound. These calculations are crucial for predicting molecular geometries, vibrational frequencies, and the relative energies of different isomers, providing a detailed picture of the molecule's potential energy surface.

Theoretical calculations have been instrumental in determining the optimized geometries and predicting the relative stabilities of various isomers of As₄S₄. The most stable and well-known isomer of this compound is the cage-like structure of α-As₄S₄ (realgar), which has C₂ᵥ symmetry. However, computational studies have explored other possible isomeric forms.

Local-density cluster pseudopotential calculations have been used to investigate the relative stability of different arsenic sulfide (B99878) molecules. These studies suggest that the presence of arsenic-arsenic bonds is a key factor contributing to the stability of molecules like As₄S₄. sci-hub.box By comparing the total energies of computationally optimized structures, a stability order for different isomers can be established. For instance, DFT calculations can accurately predict the most stable geometric configurations among various possible arrangements of the constituent atoms. nih.gov

One theoretical study investigated an isomer of As₄S₄ with D₂d symmetry. The frontier molecular orbitals (FMOs) theory, which involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a valuable tool for explaining the chemical stability of a molecule. ccspublishing.org.cn The HOMO-LUMO gap for this isomer was calculated to be 4.37 eV at the B3LYP/6-31G* level of theory, indicating its thermodynamic stability. ccspublishing.org.cn

Table 1: Calculated Energies for an As₄S₄ Isomer

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.73 |

| LUMO Energy | -2.36 |

| HOMO-LUMO Gap | 4.37 |

Data calculated at the B3LYP/6-31G level of theory.* ccspublishing.org.cn

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. mdpi.com Computational methods are widely used to simulate these spectra, aiding in the interpretation of experimental data and the assignment of vibrational bands to specific molecular motions. researchgate.netmdpi.com

Theoretical studies on this compound have included the calculation of normal mode frequencies and their corresponding vibrational assignments. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the harmonic vibrational frequencies, which can be used to simulate the IR and Raman spectra. nih.gov These simulations are essential for understanding the structural fingerprints of molecules and solids. arxiv.orgresearchgate.net The selection rules for IR and Raman spectroscopy determine which vibrational modes are active in each type of spectrum. youtube.com

For As₄S₄, theoretical calculations predict the frequencies and intensities of the IR and Raman active modes. These simulated spectra can be compared with experimental data to confirm the structure of the molecule and to understand the nature of its chemical bonds. researchgate.net Density Functional Theory (DFT) is a common method for performing these simulations. nepjol.info

Electronic Structure Analysis of this compound

The analysis of the electronic structure provides fundamental insights into the chemical bonding, reactivity, and physical properties of this compound. Theoretical methods allow for a detailed examination of molecular orbitals, electron distribution, and energy levels within the molecule.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with orbitals spread over the entire molecule. utexas.edu The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern the molecule's reactivity and electronic properties. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.comwikipedia.org

For an isomer of As₄S₄, molecular orbital analyses were performed at the B3LYP/6-31G* level of theory. With the 3s and 3p electrons of the sulfur atoms and the 4s and 4p electrons of the arsenic atoms, there are a total of 44 valence electrons, corresponding to 22 doubly occupied molecular orbitals. ccspublishing.org.cn The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. iqce.jp The calculated HOMO and LUMO energies for this isomer were -6.73 eV and -2.36 eV, respectively, resulting in a significant HOMO-LUMO gap of 4.37 eV, which suggests good thermodynamic stability. ccspublishing.org.cn The distribution of these frontier orbitals reveals the most probable regions for electrophilic and nucleophilic attack.

Electrides are materials where electrons act as anions, occupying vacancies within the crystal structure. "Soft electrides" are a newer concept where molecules can stably accommodate excess electrons. Theoretical studies have explored the potential for arsenic-sulfur cage molecules, such as tetraarsenic hexasulfide (As₄S₆), to exhibit such properties. researchgate.net

Theoretical examinations of the cage-like As₄S₆ molecule have shown that it can stably accommodate an excess electron. researchgate.netresearchgate.net This finding suggests that As₄S₆ could be a building block for novel electride materials, potentially by incorporating these cages into a polymer skeleton. researchgate.netkyoto-u.ac.jp The ability to draw and release electrons is a key feature of electride materials. researchgate.net While this research focuses on As₄S₆, the principles could extend to other related cage structures, offering a new avenue for materials design.

X-ray Photoelectron Spectroscopy (XPS) is an experimental technique that measures the binding energies of core electrons, which are characteristic of each element and its chemical environment. nih.gov Theoretical calculations of core-level binding energies are crucial for interpreting XPS spectra. arxiv.org Methods like the ∆-Self-Consistent-Field (∆SCF) approach can be used to compute these energies by calculating the total energy difference between the ground state and the core-ionized state. riken.jpu-tokyo.ac.jp

For arsenic sulfide molecules like As₄S₄, local-density cluster pseudopotential calculations have been performed to understand their electronic properties. sci-hub.box These calculations can provide the electronic density of states (DOS), which describes the number of available electronic states at each energy level. The calculated DOS can be compared with experimental XPS valence band spectra to validate the theoretical model. researchgate.net Analysis of the electronic structure of As₄S₄ and related molecules like As₄Se₄ reveals that they can represent the electronic properties of the corresponding solid materials well. sci-hub.boxresearchgate.net

Reaction Mechanism Modeling for this compound Transformations

Ab initio quantum chemical calculations have been instrumental in exploring the structural diversity of arsenic sulfide molecules, including the realgar and pararealgar isomers of As₄S₄. jpgu.orgcore.ac.uk These computational methods allow for the determination of optimized molecular geometries, total energies, and other electronic properties, which are crucial for understanding the relative stabilities of different isomers and the feasibility of transformation pathways.

The proposed mechanism for the photoinduced realgar-to-pararealgar transformation involves a multi-step process. Experimental studies, supported by computational analysis, suggest the formation of an intermediate species, tetraarsenic pentasulfide (As₄S₅). core.ac.ukresearchgate.net This intermediate is thought to form through the incorporation of a sulfur atom, which then facilitates the rearrangement of the As₄S₄ cage. The process can be broadly outlined as follows:

Photoexcitation: The transformation is initiated by the absorption of light, which excites the As₄S₄ molecules.

Formation of an Intermediate: The excited realgar molecule reacts with a sulfur source to form an unstable As₄S₅ intermediate. core.ac.ukresearchgate.net

Rearrangement and Isomerization: The As₄S₅ intermediate undergoes a structural rearrangement.

Expulsion of Sulfur and Formation of Pararealgar: The rearranged intermediate then expels a sulfur atom, resulting in the formation of the more stable pararealgar isomer.

While a complete and detailed energy profile with calculated activation barriers for each step of this transformation is not yet fully elucidated in the literature, density functional theory (DFT) has been used to investigate the electronic properties and relative stabilities of the involved species. jpgu.org These calculations support the plausibility of the proposed mechanism by confirming the existence of stable energy minima for the realgar, pararealgar, and As₄S₅ molecular structures.

The table below summarizes the key molecular species involved in the modeled transformation of realgar to pararealgar.

| Species Name | Molecular Formula | Role in Transformation | Computational Methods Used for Study |

| Realgar | As₄S₄ | Initial reactant; less stable polymorph | Ab initio, DFT |

| Tetraarsenic Pentasulfide | As₄S₅ | Proposed reaction intermediate | Ab initio, DFT |

| Pararealgar | As₄S₄ | Final product; more stable polymorph (isomer) | Ab initio, DFT |

Computational Simulation Algorithms for Network Structures (e.g., Cation-Interlinked Network Cluster Approach - CINCA)

The Cation-Interlinked Network Cluster Approach (CINCA) is a powerful computational algorithm used to simulate the formation of network structures from molecular precursors, such as this compound. ldubgd.edu.uaresearchgate.net This approach is particularly useful for understanding amorphization processes, where crystalline molecular structures transform into disordered covalent networks. The CINCA method allows for a quantitative comparison between the tendencies of a substance to exist in a molecular form versus a network-forming one. ldubgd.edu.ua

The core of the CINCA methodology involves the following steps:

Molecular Precursor Geometry Optimization: The simulation begins with the geometrically optimized structure of the molecular precursor, for example, the cage-like As₄S₄ molecule. ldubgd.edu.ua

Fragmentation and Network Formation: The precursor molecule is computationally "broken" into distinct fragments. These fragments are then linked to a surrounding matrix, often through bridging atoms (like sulfur in the case of arsenic sulfides), to form a network cluster. ldubgd.edu.ua

Calculation of Cluster-Forming Energy (Ef): A key parameter calculated in CINCA is the cluster-forming energy (Ef). This energy represents the stability of the formed cluster relative to a reference state (e.g., a simple structural unit like an AsS₃/₂ pyramid). A more negative Ef indicates a more stable cluster. mdpi.com

Determination of Molecular-to-Network Energy Barriers (ΔEf): By comparing the Ef of the initial molecule with that of the resulting network cluster, the energy barrier for the molecular-to-network transformation (ΔEf) can be determined. This barrier provides insight into the kinetic feasibility of the amorphization process. ldubgd.edu.ua

CINCA has been successfully applied to model the amorphization pathways in arsenic sulfide systems. ldubgd.edu.uaresearchgate.net For instance, in the context of As₄S₄, the algorithm can simulate the breaking of As-S or As-As bonds within the realgar or pararealgar molecules and the subsequent formation of an extended, disordered network. These simulations have shown that the transformation from molecular cage-like structures to optimally constrained covalent-bonded networks is a general trend in the amorphization of these materials. researchgate.net

The following table presents data from CINCA simulations on realgar-type As₄S₄ and a derived network cluster, illustrating the energy changes associated with the molecular-to-network transformation. ldubgd.edu.ua

| Cluster Type | Description | Cluster-Forming Energy (Ef) (kcal/mol) |

| Realgar-type α/β-As₄S₄ molecule | The initial, cage-like molecular structure with D₂d symmetry. | -0.58 |

| x1-β-As₄S₄ network cluster | A network cluster formed by breaking and reconnecting As₄S₄ molecules. | -1.29 |

| Double-broken 2-b-As₄S₄ network cluster | A network cluster with two broken bonds from the original molecule. | -1.72 |

| Quadruple-broken 4-b-As₄S₄ network cluster | A network cluster with four broken bonds, also represented as As₂S₄/₂. | -1.72 |

Reactivity and Mechanistic Studies of Tetraarsenic Tetrasulfide Transformations

Light-Induced Alteration Mechanisms in Tetraarsenic Tetrasulfide Polymorphs

The exposure of this compound, commonly found as the mineral realgar (α-As₄S₄), to light initiates a series of complex chemical and structural changes. These transformations are of significant interest due to their impact on the material's properties and appearance.

When exposed to light in the presence of oxygen, this compound undergoes photo-oxidation. copernicus.orgcopernicus.org This process leads to the formation of secondary arsenic oxide phases, most notably arsenolite (As₂O₃). geoscienceworld.orgnih.govacs.orgminsocam.org The generally accepted reaction mechanism involves the interaction of As₄S₄ with atmospheric oxygen, catalyzed by light energy. geoscienceworld.org

One proposed reaction is: 5As₄S₄ + 3O₂ → 4As₄S₅ + 2As₂O₃ geoscienceworld.orggeologyscience.ru

This reaction highlights the formation of an intermediate arsenic sulfide (B99878), As₄S₅ (uzonite), alongside arsenolite. geologyscience.ruminsocam.org The presence of arsenolite as a byproduct of the light-induced alteration has been confirmed through various analytical techniques, including far-IR spectroscopy. nih.govacs.org The formation of these oxide phases is a key factor in the degradation of realgar-containing materials, such as historical pigments.

A primary consequence of light exposure on realgar is its transformation into its polymorph, pararealgar. wikipedia.orggeoscienceworld.orgsemanticscholar.orgwikipedia.org This transformation is a form of linkage isomerization, where the fundamental As₄S₄ molecular unit undergoes a significant structural rearrangement. nih.govacs.orgacs.org The realgar molecule possesses a cage-like structure with D₂d symmetry, where all arsenic and sulfur atoms are in equivalent positions. wikipedia.org In contrast, the pararealgar molecule has a lower Cₛ symmetry, with three distinct arsenic environments. wikipedia.org

The conversion process is believed to be initiated by the breaking of the weaker As-As bonds within the realgar molecule upon absorption of light energy. geoscienceworld.orggeoscienceworld.orgminsocam.org This leads to the formation of an intermediate phase, which then rearranges into the more stable pararealgar structure. geoscienceworld.orgminsocam.org This isomerization from the "r-type" molecule of realgar to the "p-type" molecule of pararealgar is a hallmark of the light-induced degradation of this compound. copernicus.orgcopernicus.org The transformation is not direct and involves the formation of an intermediate "χ phase" which has the same stoichiometry as realgar. geoscienceworld.orgminsocam.org

The mechanism can be complex, involving an intermediate As₄S₅ phase. nih.govacs.org In this proposed pathway, a sulfur atom is released from the As₄S₅ molecule, which then becomes a pararealgar-type As₄S₄ molecule. geologyscience.ru This released sulfur atom can then react with another realgar molecule, propagating the transformation cycle. geologyscience.ru

This volume expansion is attributed to several factors, including the increased intermolecular distances between the As₄S₄ cages and the structural reconfiguration of the molecules themselves. geologyscience.ruresearchgate.net The transformation from the more compact realgar structure to the pararealgar structure contributes to this expansion. acs.org The formation of intermediate species, such as As₄S₅, within the crystal lattice is also thought to play a role in the observed volume increase. copernicus.orgcopernicus.orgacs.org

| Parameter | Initial Value (Å) | Final Value (Å) | Change |

|---|---|---|---|

| a | 9.327 | 9.385 | Increase |

| b | Remains substantially constant | - | |

| c sinβ | 6.320 | 6.364 | Increase |

| Unit Cell Volume (ų) | 799.5 | 810.4 | Increase |

The light-induced transformation of realgar to pararealgar exhibits a degree of reversibility under certain conditions. geoscienceworld.org Specifically, the transformation can be reversed by heating the altered material. geoscienceworld.orggeoscienceworld.orgminsocam.org When pararealgar is heated, it can transform back to realgar, often through the formation of the high-temperature β-As₄S₄ polymorph and the intermediate χ-phase. geoscienceworld.orggeoscienceworld.orgminsocam.org The rate of this reverse transformation is dependent on the temperature. geoscienceworld.orgminsocam.org For example, the transformation of β-As₄S₄ (formed during the reverse reaction) back to the α-realgar phase takes about one day at 220 °C and two days at 175 °C. geoscienceworld.orgminsocam.org

However, the reversibility of the process is significantly influenced by the presence of oxygen during the initial light-induced alteration. geoscienceworld.orgminsocam.org If the alteration occurs in the presence of air, leading to the formation of arsenolite and other byproducts, the transformation is generally not reversible. geoscienceworld.orgminsocam.org In this case, annealing the products can lead to the formation of other phases like alacranite (As₈S₉) instead of a complete return to the original realgar. minsocam.orggeoscienceworld.org In contrast, if the alteration is carried out in an inert environment (e.g., under isopropyl alcohol), the transformation to pararealgar is largely reversible upon heating. geoscienceworld.org

Environmental conditions play a critical role in the photoreactivity of this compound. The presence of oxygen is a key factor that dictates the products of the light-induced alteration. minsocam.org When realgar is exposed to light in the presence of air, the reaction yields pararealgar, arsenolite, and often a small amount of uzonite and an amorphous phase. minsocam.orggeoscienceworld.org

In the absence of oxygen, such as when the alteration is carried out under a solvent like isopropyl alcohol, the primary product is pararealgar, without the formation of arsenolite or other oxygen-containing species. geoscienceworld.orgminsocam.orggeoscienceworld.org This indicates that the photo-oxidation pathway is suppressed, and the transformation proceeds primarily through isomerization. The transformation of β-As₄S₄ to pararealgar in the absence of air has been shown to be completely reversible with heat. geoscienceworld.orgminsocam.orggeoscienceworld.org These findings underscore the importance of the surrounding environment in determining the specific degradation pathway and the potential for reversing the alteration.

Thermal Decomposition and Phase Transformation Pathways of this compound

Heating this compound (α-realgar) induces phase transitions and eventual decomposition. An in-situ high-temperature X-ray powder diffraction study has shown that the transition from the α-As₄S₄ (realgar) phase to the β-As₄S₄ phase begins at 558 K (285 °C) and is complete by 573 K (300 °C). researchgate.net Further heating leads to melting, which starts at 578 K (305 °C) and is complete at 588 K (315 °C). researchgate.net

The thermal expansion of realgar is significant and relatively isotropic. researchgate.net The geometry of the As₄S₄ molecule remains largely unchanged upon heating leading up to the phase transition. researchgate.net The driving force for the α to β transition is believed to be the lengthening of some As-S and As-As contacts. researchgate.net The β-As₄S₄ polymorph exhibits anisotropic thermal expansion. researchgate.net

The thermal behavior is also influenced by the stoichiometry of the starting material. For instance, non-stoichiometric arsenic sulfides produced from the recrystallization of a melt show more complex thermal behavior, including conversions to other phases like realgar at specific temperature ranges. researchgate.net

| Process | Start Temperature (K) | Start Temperature (°C) | Completion Temperature (K) | Completion Temperature (°C) |

|---|---|---|---|---|

| α → β Phase Transition | 558 | 285 | 573 | 300 |

| Melting | 578 | 305 | 588 | 315 |

Solid-State Reactions and Amorphization Processes in Mechanically Activated this compound. [ 1 , 4 ]

Mechanical activation, through processes such as high-energy ball milling, has been shown to induce significant solid-state transformations in this compound (As₄S₄). [ 1 ] These transformations include polymorphic phase transitions, particle size reduction to the nanoscale, and eventual amorphization.

One of the primary solid-state reactions observed during the mechanical activation of the low-temperature α-As₄S₄ polymorph (realgar) is its transformation to the high-temperature β-As₄S₄ phase. [ 1 ] This phase transition is accompanied by the formation of nanosized particles, with studies reporting particle sizes in the range of 16–48 nm. [ 1 ] The presence of the β-As₄S₄ phase is typically confirmed using techniques such as X-ray diffraction (XRD) and Raman spectroscopy. [ 1 ]

Prolonged or high-intensity mechanical activation leads to the gradual amorphization of the crystalline structure of this compound. This process is characterized by the loss of long-range atomic order, resulting in an amorphous, glass-like material. The amorphization is driven by the accumulation of defects and strain energy in the crystal lattice due to the repeated mechanical impacts.

The mechanism of mechanochemically driven amorphization in β-As₄S₄ is described as a destruction-polymerization process. [ 4 ] The high energy imparted during milling acts to break the cage-like As₄S₄ molecules. These molecular fragments then polymerize to form an amorphous network. This network is composed of derivatives of the original As₄S₄ molecule, often described as "triple-broken" derivatives, which are linked in a disordered fashion. [ 4 ]

A "shell" kinetic model has been proposed to describe the solid-state amorphization process. [ 4 ] In this model, the amorphous phase is continuously generated at the surface or in highly stressed regions of the crystalline particles and grows over time with continued milling. The rate of amorphization is influenced by the milling parameters, such as the rotational speed of the mill. Studies have shown that at lower milling speeds (e.g., 200–500 min⁻¹), the evolution of free volume in the material is associated with a conversion from positronium (Ps) trapping to positron trapping, as observed by positron annihilation lifetime (PAL) spectroscopy. [ 4 ] However, at higher speeds (e.g., 600 min⁻¹), an opposite trend is observed, which is attributed to the consolidation of the β-As₄S₄ crystallites. [ 4 ]

The properties of this compound are significantly altered by these solid-state reactions and amorphization processes. The increase in specific surface area and the creation of nanoparticles can lead to changes in the material's reactivity.

| Milling Time (min) | Rotational Speed (min⁻¹) | Resulting Phase(s) | Key Observations |

| Varied | Not Specified | α-As₄S₄ to β-As₄S₄ | Formation of nanosized powder (16-48 nm). [ 1 ] |

| 100-600 | 100-600 | β-As₄S₄ and amorphous AsS | Amorphous phase generated in addition to nanostructured β-As₄S₄. [ 4 ] |

| Not Specified | 200-500 | β-As₄S₄ and amorphous AsS | Ps-to-positron trapping conversion observed. [ 4 ] |

| Not Specified | 600 | β-As₄S₄ and amorphous AsS | Consolidation of β-As₄S₄ crystallites. [ 4 ] |

Interactions with Other Chemical Species and Reaction Kinetics

This compound participates in several reactions with other chemical species, both in the solid state and in solution. These interactions can be induced by mechanical activation, light, or direct chemical reaction.

Mechanochemical Synthesis of Nanocomposites:

High-energy milling can be utilized to synthesize nanocomposites of this compound with other inorganic compounds. For instance, As₄S₄ nanoparticles have been combined with zinc sulfide (ZnS) in varying molar ratios through a simple mechanochemical route. [ 1 ] Similarly, multifunctional nanocomposites of equimolar As₄S₄/Fe₃O₄ have been fabricated from their coarse-grained counterparts using a two-step mechanochemical process involving both dry and wet milling. [ 3 ] In these processes, the mechanical energy drives the intimate mixing and reaction at the interfaces of the constituent particles, leading to the formation of a composite material with potentially novel properties. The formation of these nanocomposites indicates a solid-state interaction between As₄S₄ and ZnS or Fe₃O₄ under mechanochemical conditions.

Light-Induced Oxidation:

The β-As₄S₄ polymorph is known to undergo a light-induced alteration, which can lead to its transformation to pararealgar. The mechanism of this transformation has been shown to involve a reaction with atmospheric oxygen. When the alteration occurs in the presence of air, the reaction products include arsenolite (As₂O₃) and an amorphous phase. A proposed reaction for this process is:

5As₄S₄ + 3O₂ → 4As₄S₅ + 2As₂O₃

This transformation is not reversible. However, if the light-induced alteration occurs in the absence of air (e.g., under isopropyl alcohol), arsenolite is not produced, and the transformation to pararealgar is reversible upon heating. This indicates that oxygen plays a crucial role in the irreversible degradation of the As₄S₄ molecule under illumination.

Reactions Involving Tetrasulfide Species:

While direct kinetic studies on the reactions of the As₄S₄ molecule in solution are limited, the behavior of the tetrasulfide anion (S₄²⁻), which can be considered a component of the dissociated As₄S₄ structure, has been investigated with various metal ions. These studies provide insight into the potential interactions of this compound in aqueous environments, particularly under conditions that may favor its decomposition.

The reaction of tetrasulfide with divalent metal cations such as Mn²⁺, Fe²⁺, Co²⁺, and Ni²⁺ in aqueous solution leads to the formation of labile complexes. In contrast, reactions with Zn²⁺ and Cu²⁺ form more stable complexes. For example, Zn²⁺ reacts with tetrasulfide to form a stable monomeric chelate, [Zn(η¹-S₄)], while Cu²⁺ forms a complex with the probable stoichiometry [Cu(S₄)]₂. The relative strength of these complexes follows the order: Cu > Zn > Mn, Fe, Co, Ni.

The table below summarizes some of the key interactions of this compound with other chemical species.

| Interacting Species | Conditions | Products | Reaction Type |

| Zinc Sulfide (ZnS) | High-energy milling | As₄S₄/ZnS nanocomposite [ 1 ] | Solid-state mechanochemical reaction |

| Magnetite (Fe₃O₄) | Dry and wet high-energy milling | As₄S₄/Fe₃O₄ nanocomposite [ 3 ] | Solid-state mechanochemical reaction |

| Oxygen (O₂) | Exposure to light in air | Pararealgar, Arsenolite (As₂O₃), Amorphous phase | Photo-oxidation |

| Divalent Metal Ions (e.g., Zn²⁺, Cu²⁺) | Aqueous solution (as tetrasulfide) | Metal-tetrasulfide complexes | Complexation |

Geochemical Behavior and Environmental Pathways of Arsenic Sulfides with Focus on As₄s₄

Natural Occurrence and Mineralogical Associations of Tetraarsenic Tetrasulfide

This compound, commonly known as realgar, is an arsenic sulfide (B99878) mineral with the chemical formula α-As₄S₄. wikipedia.org It is recognized for its striking orange-red color and is often found as a low-temperature hydrothermal vein mineral. wikipedia.orghandbookofmineralogy.org Its formation is also associated with volcanic sublimations and deposits in hot springs. wikipedia.orghandbookofmineralogy.org

Realgar is frequently found in association with a variety of other minerals. The most common of these is orpiment (As₂S₃), another arsenic sulfide mineral. wikipedia.orgbritannica.com Other associated minerals include arsenolite, calcite, and barite. wikipedia.org It is also discovered alongside lead, silver, and gold ores in various global locations such as Hungary, Bohemia, and Saxony. wikipedia.org In the United States, notable occurrences are in Mercur, Utah; Manhattan, Nevada; and within the geyser deposits of Yellowstone National Park. wikipedia.org Upon prolonged exposure to light, realgar undergoes a transformation into a yellow powder known as pararealgar (β-As₄S₄). wikipedia.orgwikipedia.org

Table 1: Common Mineralogical Associations of this compound (Realgar)

| Mineral | Chemical Formula | Association Type |

|---|---|---|

| Orpiment | As₂S₃ | Primary arsenic sulfide |

| Arsenolite | As₂O₃ | Oxidation product |

| Calcite | CaCO₃ | Vein mineral |

| Barite | BaSO₄ | Vein mineral |

| Stibnite | Sb₂S₃ | Sulfide mineral |

| Pyrite | FeS₂ | Sulfide mineral |

| Cinnabar | HgS | Sulfide mineral |

| Gold | Au | Native element |

| Silver Ores | e.g., Argentite (Ag₂S) | Ore mineral |

| Lead Ores | e.g., Galena (PbS) | Ore mineral |

Geochemical Controls on Arsenic Mobility and Speciation in Natural Systems

The mobility and chemical form (speciation) of arsenic in the environment, including that derived from the weathering of this compound, are governed by a complex interplay of geochemical factors. These controls are critical in determining the potential for arsenic to contaminate soil and groundwater.

Redox potential (Eh) and pH are primary drivers of arsenic speciation and solubility in natural systems. scispace.comsemanticscholar.org Under reducing (anoxic) conditions, arsenic sulfides like realgar can be stable. scispace.com However, the stability of these sulfide minerals is highly dependent on the presence of sulfide. Geochemical models predict that in the redox transition zone between oxidizing conditions, where arsenate sorbed to iron (III) oxyhydroxides is stable, and strongly reducing conditions, where arsenic sulfide phases form, dissolved arsenic concentrations can reach their maximum. pnas.org

Under oxidizing conditions, arsenic sulfides are unstable and tend to break down, releasing arsenic. In such environments, arsenate [As(V)] is the dominant form, which strongly adsorbs to iron oxyhydroxides, limiting its mobility. nih.govnih.gov As conditions become more reducing, As(V) can be reduced to the more mobile arsenite [As(III)]. nih.govnih.gov The formation of arsenic sulfide minerals, such as realgar and orpiment, is favored in strongly reducing environments where sufficient sulfide is present, which can, in turn, limit the concentration of dissolved arsenic in groundwater. pnas.orgnih.govunipd.it

Adsorption and desorption reactions on the surfaces of minerals are key processes controlling the concentration of arsenic in natural waters. nih.gov Iron oxides and hydroxides (such as goethite and ferrihydrite), as well as clay minerals, are significant sorbents for arsenic. nih.govresearchgate.net

Generally, arsenate [As(V)] adsorbs more strongly to these mineral surfaces than arsenite [As(III)] across a wide pH range, making As(III) more mobile in many natural water systems. nih.govusda.gov The pH of the system significantly influences adsorption; for instance, As(V) adsorption on iron oxides is typically highest at low pH and decreases as pH increases. mdpi.com The presence of other ions, particularly phosphate, can compete with arsenic for adsorption sites, leading to the desorption and remobilization of arsenic. nih.gov The aging process can also affect desorption, with the amount of extractable arsenic decreasing over time. researchgate.net